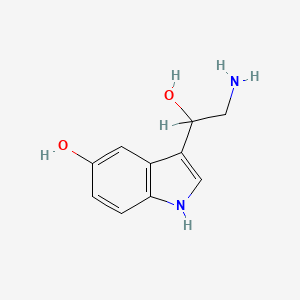
3-(2-amino-1-hydroxyethyl)-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-amino-1-hydroxyethyl)-1H-indol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agonistic Activity
Research indicates that compounds related to 3-(2-amino-1-hydroxyethyl)-1H-indol-5-ol exhibit agonistic activity towards beta-adrenergic receptors (AR), particularly the human beta-3 adrenergic receptor (b3-AR). A study highlighted the structure-activity relationship (SAR) of various indole derivatives, revealing that modifications to the indole nucleus can enhance agonistic activity, making these compounds potential candidates for treating metabolic disorders and obesity by promoting lipolysis and thermogenesis .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects. The ability of such compounds to cross the blood-brain barrier makes them suitable for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary data suggest that compounds similar to this compound may enhance neuronal survival under stress conditions .
Enzyme Inhibition
Research has demonstrated that certain indole derivatives can inhibit specific enzymes involved in inflammatory pathways. For instance, inhibitors targeting secretory phospholipase A2 (sPLA2) have shown efficacy in treating inflammatory conditions. The synthesis of such inhibitors often involves modifications of the indole structure, including compounds like this compound .
Skin Care Formulations
Due to its potential antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin health. Its inclusion could enhance formulations designed to combat oxidative stress on the skin, thereby improving skin appearance and health .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of indole derivatives:
- Beta-Adrenergic Agonists : A study on modified indoles indicated that specific structural changes could lead to enhanced b3-AR agonistic activity, which could be beneficial in metabolic syndrome treatments .
- Neuroprotection : Research has shown that certain indole derivatives can protect against neurodegeneration by reducing apoptosis in neuronal cells exposed to oxidative stress .
- Cosmetic Efficacy : Experimental designs have successfully incorporated indole derivatives into topical formulations, demonstrating improved moisturizing and antioxidant effects compared to control formulations .
特性
CAS番号 |
40979-78-0 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
3-(2-amino-1-hydroxyethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C10H12N2O2/c11-4-10(14)8-5-12-9-2-1-6(13)3-7(8)9/h1-3,5,10,12-14H,4,11H2 |
InChIキー |
QVOWFHFJMYNTKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)C(CN)O |
正規SMILES |
C1=CC2=C(C=C1O)C(=CN2)C(CN)O |
同義語 |
eta-hydroxy-5-hydroxytryptamine beta-hydroxyserotonin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















